molecular formula C20H17FN2O3S B2799250 N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 881938-75-6

N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2799250
CAS No.: 881938-75-6
M. Wt: 384.43
InChI Key: WAOMRJBTLIBDNQ-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine and sulfonyl groups in the molecule suggests potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves the following steps:

    Formation of the sulfonyl chloride: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate base.

    Amidation reaction: The sulfonyl chloride is then reacted with 4-fluoroaniline to form the sulfonamide linkage.

    Coupling reaction: Finally, the product is coupled with benzoyl chloride under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The fluorine atom may enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
  • N-(4-bromophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
  • N-(4-methylphenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide

Uniqueness

N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and stability compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-14-2-12-19(13-3-14)27(25,26)23-18-8-4-15(5-9-18)20(24)22-17-10-6-16(21)7-11-17/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOMRJBTLIBDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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